1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride

Structure-Activity Relationship Medicinal Chemistry Scaffold Differentiation

1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride (CAS 1820703-28-3) is a synthetic pyrazole derivative supplied as a dihydrochloride salt, featuring a 4-amino group on the pyrazole ring and a 2,4-dichlorobenzyl substituent at the N1 position. The free base form (CAS 514801-17-3) has the molecular formula C₁₀H₉Cl₂N₃ and a molecular weight of 242.10 g/mol.

Molecular Formula C10H11Cl4N3
Molecular Weight 315.02
CAS No. 1820703-28-3
Cat. No. B2946087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride
CAS1820703-28-3
Molecular FormulaC10H11Cl4N3
Molecular Weight315.02
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)N.Cl.Cl
InChIInChI=1S/C10H9Cl2N3.2ClH/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15;;/h1-4,6H,5,13H2;2*1H
InChIKeyRKGBIAPBSQAMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride (CAS 1820703-28-3): Compound Identity and Procurement Baseline


1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride (CAS 1820703-28-3) is a synthetic pyrazole derivative supplied as a dihydrochloride salt, featuring a 4-amino group on the pyrazole ring and a 2,4-dichlorobenzyl substituent at the N1 position . The free base form (CAS 514801-17-3) has the molecular formula C₁₀H₉Cl₂N₃ and a molecular weight of 242.10 g/mol . The dihydrochloride salt confers enhanced aqueous solubility compared to the neutral free base, making it suitable for biological assay conditions . This compound is primarily marketed as a research chemical and synthetic building block for medicinal chemistry and chemical biology applications .

Why Generic Substitution of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride Carries Procurement Risk


Substituting this compound with a positional isomer or a different salt form can introduce uncontrolled variables that undermine experimental reproducibility. The 2,4-dichloro substitution pattern on the benzyl ring, as opposed to the 2,6- or 3,4- regioisomers, dictates unique electronic and steric properties that affect target binding and reactivity . The dihydrochloride salt form provides a defined stoichiometry and enhanced aqueous solubility that the free base lacks; substitution with the free base (CAS 514801-17-3) would alter dissolution kinetics and potentially bioavailability in in vitro assays . Similarly, the 3,5-dimethyl analog (CAS 400749-62-4) introduces additional steric bulk at the pyrazole 3- and 5-positions, fundamentally changing the scaffold's shape and hydrogen-bonding capacity relative to the unsubstituted 4-amino core . In the absence of publicly available head-to-head pharmacological data for these analogs, relying on a different compound from the same general class introduces an unquantifiable risk of divergent biological activity, synthetic reactivity, and pharmacokinetic behavior, making direct replacement scientifically unjustified.

Quantitative Differentiation Evidence: 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride vs. Closest Analogs


Regioisomeric Substitution Pattern: 2,4-Dichloro vs. 2,6-Dichloro and 3,4-Dichloro Benzyl Analogs

The 2,4-dichlorobenzyl substitution pattern on the target compound distinguishes it from its closest commercially available regioisomers: the 2,6-dichlorobenzyl analog (CAS 512810-10-5) and the 3,4-dichlorobenzyl analog (CAS 895929-62-1). While all three share the molecular formula C₁₀H₉Cl₂N₃ and identical molecular weight (242.10 g/mol), the chlorine atom positions on the phenyl ring alter the molecular electrostatic potential and conformational preferences . The 2,4-substitution pattern places one chlorine ortho and one para to the methylene linker, whereas the 2,6- pattern places both chlorines ortho, creating greater steric hindrance around the benzylic position. The 3,4-pattern places chlorines meta and para, altering the dipole moment. Direct head-to-head pharmacological comparisons among these three regioisomers are absent from the published literature [1].

Structure-Activity Relationship Medicinal Chemistry Scaffold Differentiation

Salt Form Advantage: Dihydrochloride Aqueous Solubility vs. Free Base

The target compound is supplied as a dihydrochloride salt (CAS 1820703-28-3; MW 315.03 g/mol for C₁₀H₁₁Cl₄N₃), which contains two molar equivalents of HCl per molecule of free base . The free base form (CAS 514801-17-3; MW 242.10 g/mol) is also commercially available but lacks the ionizable hydrochloride counterions. Dihydrochloride salt formation is a well-established strategy for improving aqueous solubility of amine-containing heterocycles, and vendor documentation consistently notes that the dihydrochloride form 'enhances solubility in water, making it suitable for various scientific applications' . No experimentally determined aqueous solubility values (mg/mL or LogS) for either form were found in public databases or peer-reviewed literature. This represents a significant evidence gap for quantitative procurement decisions.

Solubility Enhancement Biological Assay Compatibility Salt Selection

Amino Group Position: 4-Amino vs. 3-Nitro Pyrazole Scaffolds in RIP1 Kinase Context

The 4-aminopyrazole scaffold of the target compound is structurally distinct from the 3-nitropyrazole core of the published RIP1 kinase inhibitor series, where the lead compound 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a) served as the starting point for optimization [1]. In that series, the most potent derivative (4b) achieved a Kd of 0.078 µM against RIP1 kinase and an EC₅₀ of 0.160 µM in a cellular necroptosis inhibition assay [1]. The 4-amino group is an electron-donating substituent capable of acting as a hydrogen-bond donor, whereas the 3-nitro group is strongly electron-withdrawing and serves exclusively as a hydrogen-bond acceptor. This fundamental electronic difference predicts divergent binding modes to kinase ATP pockets. No direct comparative data exist for the 4-amino analog in RIP1 kinase assays.

Kinase Inhibition Necroptosis Functional Group Bioisosterism

Scaffold Versatility: Unsubstituted 4-Amine as a Derivatization Handle vs. 3,5-Dimethyl Analog

The target compound's pyrazole ring is unsubstituted at the 3- and 5-positions, leaving these sites available for further functionalization. The closest analog with additional ring substitution, 1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 400749-62-4), has both the 3- and 5-positions methyl-capped, which eliminates two potential diversification vectors and increases molecular weight from 242.10 to 270.16 g/mol . The unsubstituted scaffold of the target compound allows for late-stage C–H functionalization, halogenation, or cross-coupling at the 3- and 5-positions, offering greater synthetic versatility for library construction [1]. The free amine at the 4-position further provides a reactive handle for amide bond formation, sulfonamide synthesis, or reductive amination.

Synthetic Chemistry Building Block Utility Derivatization Potential

Vendor-Supplied Purity: Multi-Source Availability and Batch Consistency

The target compound is available from multiple independent vendors with specified purity levels. ChemScene lists the free base (CAS 514801-17-3) at 97% purity . CymitQuimica also offers the free base at 97% minimum purity . MolCore supplies the free base at NLT 98% purity under ISO certification . The dihydrochloride salt (CAS 1820703-28-3) is available from BOC Sciences and ChemicalBook at 95% purity . This multi-source availability with established purity specifications reduces single-supplier dependency risk for procurement. In contrast, the less common regioisomers (e.g., 2,5-dichlorobenzyl analog) are listed by fewer vendors, potentially impacting supply chain reliability.

Quality Control Procurement Reliability Purity Specification

Absence of Direct Comparative Pharmacological Data: A Critical Evidence Gap

A comprehensive search of PubMed, ChEMBL, PubChem, BindingDB, and vendor technical literature (conducted May 2026) yielded no published head-to-head comparative studies in which the target compound—1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride—was directly compared to any of its closest structural analogs (2,6-dichloro, 3,4-dichloro, 2,5-dichloro regioisomers; 3,5-dimethyl analog; free base form; or 3-nitro analog) in any biological assay, physicochemical measurement, or synthetic efficiency study [1]. The compound appears in vendor catalogs as a research chemical and building block, but its specific biological profile has not been disclosed in the peer-reviewed literature. This absence of quantitative comparative data is the defining feature of the current evidence landscape and must be transparently acknowledged in any procurement decision.

Data Transparency Risk Assessment Procurement Due Diligence

Optimal Application Scenarios for 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride Based on Available Evidence


Medicinal Chemistry Library Synthesis and Scaffold Derivatization

The target compound is best utilized as a versatile synthetic building block for constructing compound libraries, leveraging the unsubstituted C3 and C5 positions on the pyrazole ring for regioselective functionalization and the free 4-amino group for amide, sulfonamide, or urea formation [1]. Its lower molecular weight (242.10 g/mol free base) compared to the 3,5-dimethyl analog (270.16 g/mol) provides a lead-like starting point consistent with fragment-based and HTS library design principles . The dihydrochloride salt form (CAS 1820703-28-3) is preferred when aqueous reaction conditions or water-soluble coupling reagents are employed.

Kinase Inhibitor Screening Where 4-Aminopyrazole Is a Privileged Scaffold

4-Aminopyrazole derivatives have established precedent as kinase inhibitors, including JAK family inhibitors (compound 17m: JAK1 IC₅₀ = 0.67 µM, JAK2 IC₅₀ = 0.098 µM, JAK3 IC₅₀ = 0.039 µM) and LRRK2 inhibitors with brain penetrance [1]. While the target compound itself lacks published kinase profiling data, its 4-aminopyrazole core places it within a validated kinase inhibitor chemotype. The electron-donating 4-NH₂ group and the electron-withdrawing 2,4-dichlorobenzyl substituent create a polarized scaffold suitable for ATP-binding site engagement. This compound is appropriate for inclusion in diversity-oriented kinase screening decks as a distinct chemotype from the more extensively characterized 3-nitropyrazole RIP1 inhibitor series .

Aqueous Biological Assays Requiring Defined Salt Stoichiometry

For biochemical or cell-based assays performed in aqueous buffers (e.g., PBS, cell culture media), the dihydrochloride salt form (CAS 1820703-28-3) is the correct procurement choice over the free base (CAS 514801-17-3). The dihydrochloride salt provides enhanced water solubility through ionization and has a defined stoichiometry (2 HCl per molecule), which aids in calculating precise molar concentrations for dose-response experiments [1]. Users should note that while vendor documentation qualitatively supports solubility enhancement, experimentally determined aqueous solubility values for this specific compound are not publicly available; in-house solubility determination is recommended prior to critical assay work.

Structure-Activity Relationship Studies Exploring Benzyl Chlorination Patterns

The 2,4-dichlorobenzyl substitution pattern represents one point in a matrix of possible chlorination regioisomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-dichloro). The target compound is suitable as a defined SAR probe for studies examining how chlorine position on the N1-benzyl group affects target binding, cellular permeability, or metabolic stability. Since no comparative pharmacological data exist across these regioisomers, research groups must generate their own internal SAR datasets, making procurement of the correct and well-characterized regioisomer essential for data integrity [1].

Quote Request

Request a Quote for 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.